5-Amino-2-chlorobenzotrifluoride

pharmaceutical impurity reference standard sorafenib quality control pharmacopeial compliance

5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4), systematically named 4-Chloro-3-(trifluoromethyl)aniline, is a halogenated aromatic amine of the chlorobenzotrifluoride class with molecular formula C₇H₅ClF₃N and molecular weight 195.57 g/mol. It exists as a white to pink crystalline powder with a melting point of 35–37 °C and a boiling point of ~238 °C at atmospheric pressure.

Molecular Formula C7H5ClF3N
Molecular Weight 195.57 g/mol
CAS No. 320-51-4
Cat. No. B120176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chlorobenzotrifluoride
CAS320-51-4
Synonyms4-Chloro-3-(trifluoromethyl)-benzenamine;  4-chloro-α,α,α-trifluoro-m-Toluidine;  (4-Chloro-3-trifluoromethylphenyl)amine;  2-Chloro-5-aminobenzotrifluoride;  3-(Trifluoromethyl)-4-chloroaniline;  3-Amino-6-chlorobenzotrifluoride;  4-Chloro-3-(trifluoromet
Molecular FormulaC7H5ClF3N
Molecular Weight195.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)Cl
InChIInChI=1S/C7H5ClF3N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
InChIKeyASPDJZINBYYZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4): Core Physicochemical and Regulatory Identity for Procurement Decision-Making


5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4), systematically named 4-Chloro-3-(trifluoromethyl)aniline, is a halogenated aromatic amine of the chlorobenzotrifluoride class with molecular formula C₇H₅ClF₃N and molecular weight 195.57 g/mol [1]. It exists as a white to pink crystalline powder with a melting point of 35–37 °C and a boiling point of ~238 °C at atmospheric pressure . The compound features three key substituents on a benzene ring — an amino group at position para to chlorine, a chlorine atom ortho to the trifluoromethyl group, and a strongly electron-withdrawing -CF₃ group — which collectively impart distinctive reactivity for selective synthetic transformations [2]. It is formally defined by ChEBI as the 3-trifluoromethyl derivative of 4-chloroaniline (CHEBI:59245) and carries the regulatory identity of Sorafenib EP Impurity C / USP Impurity C under both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs [3].

Why 5-Amino-2-chlorobenzotrifluoride Cannot Be Interchanged with Its Regioisomeric Analogs in Regulated or Performance-Critical Applications


Chlorobenzotrifluoride aniline isomers share the same molecular formula (C₇H₅ClF₃N) and molecular weight (195.57 g/mol) yet diverge sharply in physical state, regulatory designation, and synthetic utility. The closest regioisomer 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6, mp 10 °C) is a liquid at ambient temperature requiring different handling and storage protocols, while 4-Amino-2-chlorobenzotrifluoride (CAS 445-13-6) carries a different substitution pattern that fundamentally alters its reactivity in nucleophilic aromatic substitution and cross-coupling reactions [1]. Critically, only CAS 320-51-4 is designated as Sorafenib EP Impurity C / USP Impurity C under both EP and USP monographs — a regulatory identity that no other regioisomer holds — making it the sole acceptable reference standard for analytical method validation, ANDA quality control, and commercial production compliance for sorafenib-containing drug products [2]. Generic substitution with an alternative isomer in this context would fail pharmacopeial identity criteria, invalidate analytical traceability, and create regulatory non-compliance risk in GMP manufacturing environments [3].

Quantitative Differentiation Evidence: 5-Amino-2-chlorobenzotrifluoride versus Closest Analogs and In-Class Alternatives


Exclusive Pharmacopeial Identity: Sorafenib EP Impurity C / USP Impurity C Designation

CAS 320-51-4 is the sole regioisomer designated as the chemical identity of Sorafenib EP Impurity C (European Pharmacopoeia) and USP Impurity C (United States Pharmacopeia), defined as 4-Chloro-3-(trifluoromethyl)aniline [1]. The compound is supplied with detailed characterization data compliant with EP/USP regulatory guidelines, enabling traceability against pharmacopeial standards for ANDA analytical method development, method validation (AMV), and QC batch release testing [2]. No alternative chlorobenzotrifluoride regioisomer (e.g., CAS 121-50-6, CAS 445-13-6, CAS 39885-50-2) carries this regulatory designation for sorafenib impurity profiling [3].

pharmaceutical impurity reference standard sorafenib quality control pharmacopeial compliance

Physical State Differentiation: Crystalline Solid versus Liquid at Ambient Temperature

5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4) exists as a white to pink crystalline powder with a melting point of 35–37 °C, making it a solid at standard ambient storage and handling temperatures . In contrast, the closest regioisomer 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6) has a melting point of approximately 10 °C and is consistently described as a transparent colorless to light yellow liquid at room temperature [1]. This physical state divergence — solid vs. liquid — has direct consequences for weighing accuracy, containment integrity, segregation from incompatible materials, and shipping classification.

solid-state handling formulation compatibility storage stability

Validated HPLC Method Performance: Quantification of Pharmacopeial Impurities at Sub-µg/mL Levels

A green analytical HPLC method specifically developed and validated for sorafenib and its pharmacopeial impurities achieved a calibration linear range of 0.050–0.30 µg/mL for impurity analytes (including Sorafenib EP Impurity C, i.e., CAS 320-51-4) with a detection limit (LOD) of 0.015 µg/mL, using an ODS-AQ YMC (150 mm) column with ethanol–ammonium formate mobile phase at 246 nm detection wavelength [1]. This method-level validation, coupled with LC–MS/MS structural characterization, provides auditable analytical traceability for impurity quantification in ANDA submissions — a requirement that generic sorafenib manufacturers must satisfy and for which CAS 320-51-4 is the specified reference standard.

HPLC method validation trace impurity quantification pharmaceutical QC

Quantitative Performance as a Diazotization-Based Spectrophotometric Reagent for Pharmaceutical Analysis

Diazotized 5-amino-2-chlorobenzotrifluoride has been quantitatively validated as a coupling reagent for the spectrophotometric determination of salbutamol sulfate in pharmaceutical preparations. The method produces a yellow-orange azo dye with maximum absorption at 467 nm, exhibiting a molar absorptivity of 4.20 × 10⁴ L·mol⁻¹·cm⁻¹ and a Sandell's sensitivity index of 0.0139 µg·cm⁻², with Beer's law obeyed over the range 0.5–30 ppm (5–300 µg/10 mL) [1]. The relative error ranges from +1.08% to +3.46% and relative standard deviation from ±0.76% to ±3.50%, depending on concentration, demonstrating method precision suitable for pharmaceutical QC [2].

spectrophotometric reagent diazotization coupling salbutamol sulfate assay

Commercial Purity Specifications: ≥99.0% by HPLC with Controlled Impurity Profiles

Commercially available 5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4) is supplied at a purity specification of ≥99.0% by HPLC, with moisture content ≤0.5% (by KF titration), chloride content ≤0.1%, heavy metals ≤10 ppm, and residual solvents meeting ICH Q3C Class 2 limits [1]. In comparison, the regioisomer 3-Amino-4-chlorobenzotrifluoride (CAS 121-50-6) and 4-Amino-2-chlorobenzotrifluoride (CAS 445-13-6) are typically available at 97% purity . The higher purity specification for CAS 320-51-4, combined with the tighter impurity control, reduces the need for additional purification steps when used as a pharmaceutical intermediate or reference standard.

high-purity intermediate quality specifications procurement grade comparison

Patented Synthetic Utility: Key Intermediate in Regorafenib API Synthesis

Patent CN108997209B explicitly discloses the use of 5-amino-2-chlorobenzotrifluoride (4-chloro-3-(trifluoromethyl)aniline) as a key intermediate in the preparation of regorafenib, a multi-kinase inhibitor (PDGFR tyrosine kinase IC₅₀ = 83 nM) used for treating metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma [1]. The regioisomeric arrangement of the -NH₂ (para to Cl), -Cl (ortho to CF₃), and -CF₃ substituents on this specific isomer is structurally required for the subsequent urea-forming coupling reaction with 4-(4-aminophenoxy)pyridine-2-carboxamide intermediates in the regorafenib synthetic pathway .

regorafenib synthesis patented intermediate multi-kinase inhibitor

Optimal Procurement and Application Scenarios for 5-Amino-2-chlorobenzotrifluoride Based on Quantitative Differentiation Evidence


Sorafenib ANDA Analytical Method Development and QC Batch Release Testing

This is the highest-value procurement scenario for CAS 320-51-4. As the compound is the chemically defined Sorafenib EP Impurity C / USP Impurity C per both EP and USP monographs, it is the sole acceptable reference standard for HPLC method validation, system suitability testing, and impurity quantification during ANDA submission and commercial sorafenib production [1]. The validated green HPLC method (Bhupatiraju et al., 2024) achieves a calibration range of 0.050–0.30 µg/mL and LOD of 0.015 µg/mL specifically for sorafenib pharmacopeial impurities, and use of the authentic impurity reference standard (CAS 320-51-4) is a prerequisite for method reproducibility and regulatory acceptance [2]. No other chlorobenzotrifluoride regioisomer can serve this function without invalidating the pharmacopeial identity traceability chain.

Regorafenib API Manufacturing: Correct Regioisomer for the Urea-Forming Coupling Step

In the regorafenib synthetic pathway disclosed in patent CN108997209B, the 4-chloro-3-(trifluoromethyl)aniline regioisomer (CAS 320-51-4) is the structurally required intermediate for the urea-forming coupling reaction with the pyridine-2-carboxamide fragment [1]. The specific arrangement of -NH₂ (para to Cl), -Cl (ortho to CF₃), and -CF₃ groups is dictated by the reaction mechanism, and any alternative regioisomer (e.g., CAS 121-50-6 or CAS 445-13-6) would yield a different connectivity, failing to produce the target API. For CROs and CDMOs scaling up regorafenib synthesis, procurement of the correct isomer at ≥99.0% HPLC purity (with controlled moisture, chloride, and heavy metals per ICH Q3C) minimizes side reactions and improves coupling yield [2].

Spectrophotometric Quality Control of Salbutamol Sulfate Pharmaceutical Formulations

CAS 320-51-4, when diazotized, serves as a quantitative coupling reagent for the spectrophotometric determination of salbutamol sulfate in syrup, tablet, and inhaler (ventolin) formulations [1]. The validated method delivers a molar absorptivity of 4.20 × 10⁴ L·mol⁻¹·cm⁻¹ at 467 nm, Sandell's sensitivity of 0.0139 µg·cm⁻², and a linear dynamic range of 0.5–30 ppm with RSD ≤3.50% [2]. This provides QC laboratories, particularly in settings with limited access to HPLC-MS instrumentation, a reproducible and cost-effective alternative assay method for salbutamol sulfate content uniformity and batch release testing.

High-Purity Pharmaceutical Intermediate for Fluorinated Building Block Synthesis

The combination of the strongly electron-withdrawing -CF₃ group (enhancing metabolic stability and lipophilicity in downstream drug candidates) with the amino group (enabling diazotization, amide formation, and sulfonamide derivatization) and the chlorine atom (participating in Suzuki, Heck, and nucleophilic aromatic substitution) makes CAS 320-51-4 a versatile building block for medicinal chemistry [1]. The commercial availability at ≥99.0% HPLC purity with ≤0.5% moisture and ≤10 ppm heavy metals reduces the need for pre-reaction purification and ensures accurate stoichiometry in parallel synthesis and lead optimization campaigns targeting kinase inhibitors and anti-inflammatory agents [2].

Technical Documentation Hub

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